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Compound of Interest

Compound Name: 5-Amino-2-methylindole

Cat. No.: B160300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Amino-2-methylindole, a key intermediate in pharmaceutical and chemical synthesis. Due to

the limited availability of experimentally-derived spectra in public databases, this guide

combines known properties with predicted and characteristic spectroscopic features based on

the analysis of related indole derivatives. All data is presented in a structured format to facilitate

its use in research and development.

Core Spectroscopic Data
The spectroscopic data for 5-Amino-2-methylindole (C₉H₁₀N₂) is summarized below. The

expected NMR chemical shifts are based on the analysis of substituted indoles, while the IR

absorption frequencies are characteristic of the functional groups present in the molecule. The

mass spectrometry data is based on its molecular weight and common fragmentation patterns

of indole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
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¹H NMR
Chemical Shift (δ,
ppm)

Multiplicity Protons

H-1 ~8.0 br s 1H

H-3 ~6.1 s 1H

H-4 ~7.0 d 1H

H-6 ~6.6 dd 1H

H-7 ~6.9 d 1H

-CH₃ ~2.4 s 3H

-NH₂ ~3.5 br s 2H

¹³C NMR
Chemical Shift (δ,

ppm)

C-2 ~136

C-3 ~100

C-3a ~129

C-4 ~111

C-5 ~142

C-6 ~110

C-7 ~122

C-7a ~130

-CH₃ ~13

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
N-H stretching (amine and

indole)

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching (-CH₃)

1620-1580 Medium-Strong
N-H bending (amine) and C=C

stretching (aromatic)

1500-1400 Medium C=C stretching (aromatic)

1350-1250 Medium C-N stretching

850-750 Strong
C-H out-of-plane bending

(aromatic)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Abundance Assignment

146.08 High [M]⁺ (Molecular Ion)[1]

131.07 Medium [M-NH]⁺

117.07 Medium [M-HCN-H]⁺

104.06 Low Further fragmentation

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-methylindole in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical
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to avoid overlapping signals with the analyte.

Data Acquisition:

Transfer the solution to a standard 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A

longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 5-Amino-2-methylindole is a solid, the Attenuated Total

Reflectance (ATR) technique is a common and convenient method. A small amount of the

solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be

prepared by grinding a small amount of the sample with dry potassium bromide and pressing

the mixture into a thin, transparent disk.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Place the sample on the ATR crystal or the KBr pellet in the sample holder of the FT-IR

spectrometer.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient

number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Introduce a dilute solution of 5-Amino-2-methylindole
into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile and

thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization method

suitable for a wider range of compounds and is often coupled with liquid chromatography

(LC-MS).

Mass Analysis: The ionized molecules and their fragments are separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative intensity of ions as a function of their m/z ratio. High-resolution mass

spectrometry (HRMS) can be used to determine the elemental composition of the ions with

high accuracy.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 5-Amino-2-methylindole.
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Caption: A logical workflow for the structural elucidation of 5-Amino-2-methylindole using

various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160300#spectroscopic-data-of-5-amino-2-
methylindole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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